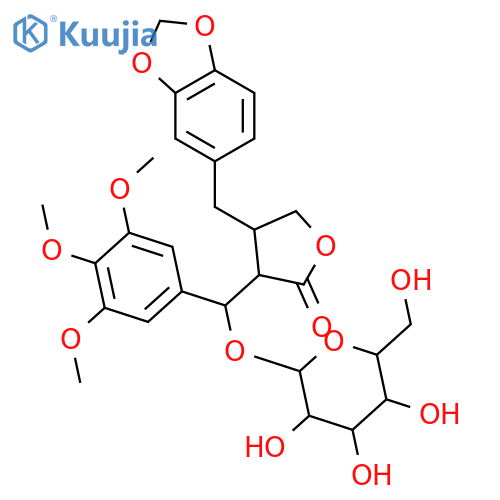Cas no 17187-73-4 (Podorhizol β-D-Glucopyranoside)

17187-73-4 structure
商品名:Podorhizol β-D-Glucopyranoside
Podorhizol β-D-Glucopyranoside 化学的及び物理的性質
名前と識別子
-
- 2(3H)-Furanone,4-(1,3-benzodioxol-5-ylmethyl)-3-[(S)-(b-D-glucopyranosyloxy)(3,4,5-trimethoxyphenyl)methyl]dihydro-,(3S,4R)-
- (S)-[(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-2-oxotetrahydrofuran-3-yl](3,4,5-trimethoxyphenyl)methyl beta-D-glucopyranoside
- (3S,4R)-4-(benzo[1,3]dioxol-5-ylmethyl)-3-[(S)-[(2R,3R,4S,5R,6R)-3,4,5 -trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-(3,4,5-trimeth
- (3S,4R)-4-(benzo[1,3]dioxol-5-ylmethyl)-3-[(S)-[(2R,3R,4S,5R,6R)-3,4,5 -trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-(3,4,5-trimethoxyphenyl)met hyl]oxolan-2-one
- Podorhizol β-D-Gluco
- Podorhizol β-D-Glucopyranoside
- (3S,4R)-4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((S)-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)(3,4,5-trimethoxyphenyl)methyl)dihydrofuran-2(3H)-one
- {4-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-oxooxolan-3-yl}(3,4,5-trimethoxyphenyl)methyl hexopyranoside
- Q27103398
- (3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(S)-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
- CHEBI:27901
- Podorhizol beta-D-glucoside
- DTXSID90938060
- 17187-73-4
- (3S,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(S)-(ss-D-glucopyranosyloxy)(3,4,5-trimethoxyphenyl)methyl]dihydro-2(3H)-furanone; (S)-3,4,5-Trimethoxy-a-[tetrahydro-2-oxo-(R)-4-piperonyl-(S)-3-furyl]benzyl, ss-D-Glucopyranoside;
- Podorhizol beta-D-glucopyranoside
-
- インチ: InChI=1S/C28H34O13/c1-34-18-8-14(9-19(35-2)26(18)36-3)25(41-28-24(32)23(31)22(30)20(10-29)40-28)21-15(11-37-27(21)33)6-13-4-5-16-17(7-13)39-12-38-16/h4-5,7-9,15,20-25,28-32H,6,10-12H2,1-3H3
- InChIKey: IETDTZKBVWFSKR-UHFFFAOYSA-N
- ほほえんだ: OCC1OC(OC(C2C(=O)OCC2CC2C=CC3OCOC=3C=2)C2C=C(OC)C(OC)=C(OC)C=2)C(O)C(O)C1O
計算された属性
- せいみつぶんしりょう: 578.2
- どういたいしつりょう: 578.2
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 13
- 重原子数: 41
- 回転可能化学結合数: 10
- 複雑さ: 847
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 172A^2
じっけんとくせい
- 密度みつど: 1.48
- ふってん: 785.4°Cat760mmHg
- フラッシュポイント: 257.7°C
- 屈折率: 1.632
Podorhizol β-D-Glucopyranoside 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-476674-2.5 mg |
Podorhizol β-D-Glucopyranoside, |
17187-73-4 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-476674-2.5mg |
Podorhizol β-D-Glucopyranoside, |
17187-73-4 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
| TRC | P681025-2.5mg |
Podorhizol β-D-Glucopyranoside |
17187-73-4 | 2.5mg |
$207.00 | 2023-05-17 | ||
| TRC | P681025-25mg |
Podorhizol β-D-Glucopyranoside |
17187-73-4 | 25mg |
$1642.00 | 2023-05-17 | ||
| TRC | P681025-100mg |
Podorhizol β-D-Glucopyranoside |
17187-73-4 | 100mg |
$ 9200.00 | 2023-09-06 |
Podorhizol β-D-Glucopyranoside 関連文献
-
1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
17187-73-4 (Podorhizol β-D-Glucopyranoside) 関連製品
- 16481-54-2(Podophyllotoxin glucoside)
- 33419-42-0(Etoposide)
- 100007-53-2(a-Etoposide)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 124-83-4((1R,3S)-Camphoric Acid)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 152840-81-8(Valine-1-13C (9CI))
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
